molecular formula C15H18N6O2 B2642855 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide CAS No. 1904198-60-2

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide

Cat. No.: B2642855
CAS No.: 1904198-60-2
M. Wt: 314.349
InChI Key: OBQMFMLWUWKHRK-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a novel organic compound with significant potential in various scientific fields. This compound is composed of multiple heterocyclic systems, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the formation of the 1-ethyl-1H-pyrrole moiety, followed by the introduction of the 1,2,4-oxadiazole ring. The final step includes the attachment of the pyrazole group and the formation of the propanamide side chain. The reaction conditions often involve the use of solvents like dichloromethane, catalysts like palladium, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production scales up the synthetic procedures with optimizations for cost efficiency and safety. Continuous flow reactors and automated synthesis machines are employed to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions:

  • Oxidation: : Using reagents like KMnO₄, the molecule can be oxidized at the pyrrole or pyrazole ring.

  • Reduction: : Hydrogenation reactions using catalysts such as Pd/C can reduce double bonds within the molecule.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the heterocyclic rings, typically using halogens or alkyl groups as substituents.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₃, under acidic conditions.

  • Reduction: : Hydrogen gas with Pd/C or NaBH₄ in methanol.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF).

Major Products Formed

Oxidation typically yields carboxylic acid derivatives, while reduction results in the formation of saturated ring structures. Substitution reactions produce various halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The unique structure of this compound allows for its use in the synthesis of complex molecules and as a building block in organic synthesis.

Biology

In biological research, it can act as a molecular probe to study cellular processes due to its ability to interact with specific biomolecules.

Medicine

Industry

Industrially, it can be used in the development of materials with specific properties, such as polymers with enhanced stability or catalysts for chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on the specific context of its application. In biological systems, it may bind to enzyme active sites or receptors, altering their activity. The oxadiazole and pyrazole rings play a crucial role in these interactions, often stabilizing the compound within the binding pocket of the target molecule.

Comparison with Similar Compounds

Compared to other similar compounds, such as 1-ethyl-1H-pyrrole derivatives or 1,2,4-oxadiazole analogues, N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide stands out due to its multi-heterocyclic structure, which imparts unique reactivity and binding properties.

List of Similar Compounds

  • 1-ethyl-1H-pyrrole

  • 1,2,4-oxadiazole derivatives

  • Pyrazole analogues

This extensive and multi-faceted profile makes this compound a subject of high interest across various domains of scientific research.

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-3-20-8-4-6-12(20)14-18-13(23-19-14)10-16-15(22)11(2)21-9-5-7-17-21/h4-9,11H,3,10H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQMFMLWUWKHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C(C)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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